molecular formula C5H8LiNO2S B6214003 lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate, Mixture of diastereomers CAS No. 2731006-74-7

lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate, Mixture of diastereomers

Cat. No.: B6214003
CAS No.: 2731006-74-7
M. Wt: 153.2 g/mol
InChI Key: JVASFBAEVMRZMG-UHFFFAOYSA-M
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Description

Lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate is a compound that belongs to the class of thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . A fast, efficient, and stable click-type reaction between 1,2-aminothiols and aldehydes under physiological conditions can afford a thiazolidine product .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The molecular structure of lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate, Mixture of diastereomers involves the reaction of 2-methyl-1,3-thiazolidine-4-carboxylic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "2-methyl-1,3-thiazolidine-4-carboxylic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 2-methyl-1,3-thiazolidine-4-carboxylic acid in a suitable solvent", "Add lithium hydroxide to the solution and stir for several hours", "Filter the resulting mixture to remove any insoluble impurities", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography to obtain the desired product, lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate, Mixture of diastereomers" ] }

CAS No.

2731006-74-7

Molecular Formula

C5H8LiNO2S

Molecular Weight

153.2 g/mol

IUPAC Name

lithium;2-methyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C5H9NO2S.Li/c1-3-6-4(2-9-3)5(7)8;/h3-4,6H,2H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

JVASFBAEVMRZMG-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1NC(CS1)C(=O)[O-]

Purity

95

Origin of Product

United States

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